Copper 2,2'-bicinchoninate

Carbohydrate Chemistry Analytical Method Validation Enzyme Kinetics

Copper 2,2'-bicinchoninate (CAS 76109-99-4), also designated Cu(II)-2,2'-bicinchoninate or Cu(BCA)₂, is a pre-formed coordination complex between copper(II) and two molecules of 2,2'-bicinchoninic acid (BCA), a biquinoline-based ligand. It serves as a stable, well-characterized source of copper for applications requiring precise control over metal–ligand stoichiometry, most notably as a colorimetric reagent for the detection and quantification of copper(I) ions and as a precursor for catalytic systems.

Molecular Formula C20H10CuN2O4
Molecular Weight 405.8 g/mol
CAS No. 76109-99-4
Cat. No. B1217500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper 2,2'-bicinchoninate
CAS76109-99-4
Synonymscopper 2,2'-bicinchoninate
Cu(II)-2,2'-bicinchoninate
Molecular FormulaC20H10CuN2O4
Molecular Weight405.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[Cu+2]
InChIInChI=1S/C20H12N2O4.Cu/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;/h1-10H,(H,23,24)(H,25,26);/q;+2/p-2
InChIKeyAXXRUABHNLLLJZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper 2,2'-Bicinchoninate (CAS 76109-99-4): Key Analytical Reagent and Catalyst Precursor for Research Procurement


Copper 2,2'-bicinchoninate (CAS 76109-99-4), also designated Cu(II)-2,2'-bicinchoninate or Cu(BCA)₂, is a pre-formed coordination complex between copper(II) and two molecules of 2,2'-bicinchoninic acid (BCA), a biquinoline-based ligand [1]. It serves as a stable, well-characterized source of copper for applications requiring precise control over metal–ligand stoichiometry, most notably as a colorimetric reagent for the detection and quantification of copper(I) ions and as a precursor for catalytic systems [2]. Its role as a standard or pre-formed complex eliminates the need for in situ reduction steps, ensuring reproducibility in sensitive analytical and biochemical workflows, including the widely adopted bicinchoninic acid (BCA) protein assay [3].

Why Generic Copper Complexes Cannot Substitute for Copper 2,2'-Bicinchoninate in Critical Assays


Copper 2,2'-bicinchoninate is not a generic copper(II) salt; its ligand framework dictates its unique spectrophotometric and coordination properties. Unlike other copper diimine complexes (e.g., those with 2,2'-bipyridine or 1,10-phenanthroline), the bicinchoninate ligand provides a specific absorption maximum at 562 nm for the Cu(I) state, with a high molar absorptivity that underpins the sensitivity of the BCA assay [1]. Its formation constants (log K = 17.2 for Cu(I) and 8.9 for Cu(II)) ensure a strong thermodynamic preference for Cu(I) binding while the complex remains water-soluble and stable over a wide pH range, attributes not guaranteed by structurally similar ligands like neocuproine or bathocuproine disulfonate [2]. Consequently, substituting this compound with an in situ-prepared or alternative copper complex risks invalidating calibration curves, altering reaction kinetics, or introducing spectral interference, directly compromising assay validity and reproducibility [3].

Quantitative Differentiation: Copper 2,2'-Bicinchoninate vs. Alternative Methods and Complexes


Carbohydrate Reducing-Value Accuracy: CuBic Eliminates Over-Oxidation Seen with DNSA Method

The copper bicinchoninate (CuBic) method provides constant, accurate reducing values for equimolar oligosaccharide series (maltose–maltohexaose, isomaltose–isomaltohexaose, cellobiose–cellohexaose), whereas the widely used 3,5-dinitrosalicylic acid (DNSA) method produces inflated values due to over-oxidation that worsens with increasing oligosaccharide chain length [1]. CuBic also demonstrates approximately 100-fold greater sensitivity than DNSA [1].

Carbohydrate Chemistry Analytical Method Validation Enzyme Kinetics

Click Chemistry Catalyst Performance: BCA-Cu(I) Yields Equal or Superior Bioconjugation Compared to TBTA and BPAA

The Cu(I)-BCA complex was evaluated as a catalyst for azide-alkyne cycloaddition (click chemistry) under physiological conditions. It delivered reaction yields that were at least equal to or greater than those obtained with two commercially prevalent catalysts, TBTA and BPAA, when conjugating fluorophores or biotin to alkyne- or azide-functionalized proteins [1].

Bioconjugation Chemistry Click Chemistry Catalysis

Spectrophotometric Sensitivity in Copper Detection: BCA Complex Molar Absorptivity

The Cu(I)-bicinchoninic acid complex exhibits a strong absorbance peak at 562 nm with a molar absorptivity of 7.7 × 10³ L mol⁻¹ cm⁻¹ [1]. This value is consistently reported across multiple studies, confirming its reliability as a chromophore for colorimetric copper assays. In comparison, the Cu(I)-neocuproine complex, another common Cu(I)-specific reagent, has a molar absorptivity reported in the range of 7.5 × 10³ L mol⁻¹ cm⁻¹ at 454 nm [2], indicating comparable intrinsic sensitivity but at a less optimal wavelength for avoiding matrix interference.

Trace Metal Analysis Colorimetric Detection Copper Quantification

Thermodynamic Selectivity for Cu(I) over Cu(II): Formation Constants Defining the BCA Assay

Voltammetric studies resolved the formation constants for the Cu(I) and Cu(II) complexes with BCA as log K = 17.2 and 8.9, respectively, demonstrating a dramatic thermodynamic preference for Cu(I) binding [1]. This selectivity is essentially identical to that of bathocuproine disulfonic acid (BCS), a widely used alternative [1]. The large difference between the two oxidation states underpins the reliability of the BCA assay for protein quantification, where Cu(II) is reduced to Cu(I) by proteins and subsequently trapped by the ligand.

Copper Speciation Formation Constants Bioinorganic Chemistry

Post-Column HPLC Detection of Reducing Sugars: Low Nanogram Limit of Detection with Copper-Bicinchoninate

An optimized copper-bicinchoninate detection method for water-elution HPLC achieved a limit of detection (LOD) of approximately 1 ng for various reducing and non-reducing sugars, with a linear detection range spanning 10 ng to 2.5 µg glucose (linearity <5% deviation) [1]. This sensitivity is competitive with, and often surpasses, refractive index detection for carbohydrate analysis, while providing the specificity inherent to the copper redox reaction.

High-Performance Liquid Chromatography Carbohydrate Analysis Detection Limit

Non-Corrosive and Stable Reagent Formulation: Operational Advantages in Automated Chromatography

The copper(I) bicinchoninate dye reagent is non-corrosive, contrasting sharply with the concentrated sulfuric acid-based dyes commonly used for carbohydrate detection in automated chromatography systems [1]. Additionally, the Cu(I)-bicinchoninate color complex remains stable for at least one week at room temperature, whereas the alternative non-corrosive dye tetrazolium blue is stable for only 10 minutes [1].

Automated Chromatography Reagent Stability Laboratory Safety

High-Impact Application Scenarios for Copper 2,2'-Bicinchoninate in Research and Industrial Settings


Accurate Carbohydrate Reducing-Value Determination for Enzyme Kinetics

In enzymology laboratories studying amylases, cellulases, or glycoside hydrolases, accurate measurement of reducing sugars is critical. Replacing the standard DNSA method with the copper bicinchoninate reagent eliminates chain-length-dependent over-oxidation, providing constant reducing values across oligosaccharide series and enabling valid determination of Michaelis–Menten kinetic parameters [1]. The ~100-fold sensitivity gain also allows detection of low-abundance enzyme products without sample concentration.

Copper(I)-Catalyzed Bioconjugation for Protein Functionalization

For research groups performing site-specific protein labeling via azide-alkyne cycloaddition, the BCA-Cu(I) complex, generated from the Cu(II) precursor, offers a stable, water-soluble catalytic system that matches or exceeds the conjugation efficiency of TBTA and BPAA under physiological conditions [2]. This avoids the use of more toxic or less soluble ligands and is particularly advantageous for sensitive biomolecules.

Total Protein Quantification Using the BCA Assay

The BCA assay remains a gold standard for total protein quantification in biochemistry and cell biology. Using pre-formed copper 2,2'-bicinchoninate as a calibration standard or as the reactive copper source ensures the correct stoichiometry and spectral properties defined by its unique formation constants (log K = 17.2 for Cu(I)) [3]. This minimizes well-to-well variability and guarantees a linear absorbance relationship at 562 nm across a broad protein concentration range.

High-Sensitivity Post-Column Carbohydrate Detection in HPLC

Analytical laboratories analyzing mono- and oligosaccharides in complex matrices (e.g., food, plant extracts) benefit from the copper-bicinchoninate post-column detection method. Its limit of detection of ~1 ng and linear range spanning 10 ng to 2.5 µg [4] make it suitable for profiling carbohydrates in mass-limited samples such as dissected wheat endosperm, where refractive index detection lacks the necessary sensitivity.

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